4-Bromo-5-tert-butylthiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-tert-butylthiophene-2-carboxylic acid is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a tert-butyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-tert-butylthiophene-2-carboxylic acid typically involves the bromination of 5-tert-butylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-tert-butylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-tert-butylthiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials, including conductive polymers and organic semiconductors.
Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for drug development.
Industrial Applications: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-tert-butylthiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are of interest, and it may interact with other molecules or materials to form conductive or semiconductive structures .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butylthiophene-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-thiophenecarboxylic acid: Lacks the tert-butyl group, which affects its steric and electronic properties.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-Bromo-5-tert-butylthiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the tert-butyl group. This combination of substituents imparts specific reactivity and properties that make it valuable for certain applications, particularly in organic synthesis and materials science .
Properties
IUPAC Name |
4-bromo-5-tert-butylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,3)7-5(10)4-6(13-7)8(11)12/h4H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXYAWUBZVUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(S1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697773 |
Source
|
Record name | 4-Bromo-5-tert-butylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40196-86-9 |
Source
|
Record name | 4-Bromo-5-tert-butylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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